2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted with a piperazine-linked 3,5-dimethyl-1,2-oxazole moiety at position 2, a methyl group at position 4, and a pyrrolidin-1-yl group at position 4. This structure combines multiple heterocyclic systems, which are common in pharmacologically active molecules due to their ability to modulate electronic properties, solubility, and target binding .
Key structural features include:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Piperazine linker: Enhances flexibility and provides a platform for additional substituents.
- Pyrrolidin-1-yl group: A saturated five-membered ring that may improve bioavailability through reduced polarity .
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-14-12-18(24-6-4-5-7-24)21-19(20-14)25-10-8-23(9-11-25)13-17-15(2)22-26-16(17)3/h12H,4-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJCPXVDGPYYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(ON=C3C)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Flexibility vs. Rigidity: The target compound’s pyrimidine core offers greater synthetic versatility compared to fused systems like pyrazolo[3,4-d]pyrimidines or thienopyrimidines . However, fused cores may provide enhanced binding specificity in certain targets.
Substituent Effects: The 3,5-dimethyl-1,2-oxazole group in the target compound likely improves metabolic stability over morpholine or methanesulfonyl groups in thienopyrimidines, which may undergo oxidation or sulfonation . The pyrrolidin-1-yl substituent offers a balance between lipophilicity and solubility, contrasting with coumarin hybrids, where polar groups like tetrazoles could limit bioavailability .
Synthetic Accessibility: Piperazine-linked substituents (as in the target compound and pyrazino-pyrimidinones ) are synthetically tractable, enabling rapid diversification. Conversely, fused heterocycles (e.g., pyrazolotriazolopyrimidines ) require multi-step isomerization or cyclization, increasing complexity.
Pharmacological Potential: While direct activity data for the target compound is unavailable, structural analogs like thienopyrimidines (e.g., MH+ 494.19 ) demonstrate kinase inhibition, suggesting similar therapeutic avenues for the target molecule.
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